molecular formula C9H7ClN2S B6205485 2-(3-chlorophenyl)-1,3-thiazol-4-amine CAS No. 1353856-02-6

2-(3-chlorophenyl)-1,3-thiazol-4-amine

Cat. No.: B6205485
CAS No.: 1353856-02-6
M. Wt: 210.7
InChI Key:
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Description

2-(3-chlorophenyl)-1,3-thiazol-4-amine, also known as 2-Chloro-1,3-thiazol-4-amine, is a versatile organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 219.62 g/mol and a melting point of 150-152 °C. It is soluble in water, ethanol, and methanol, and can be synthesized through a variety of methods. In

Scientific Research Applications

2-(3-chlorophenyl)-1,3-thiazol-4-amine is widely used in scientific research due to its versatility and wide range of applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis and as an intermediate in the synthesis of other compounds. In addition, it is used in the synthesis of polymers, catalysts, and other materials.

Mechanism of Action

2-(3-chlorophenyl)-1,3-thiazol-4-amine acts as an electron donor and acceptor, allowing it to act as a catalyst in a variety of reactions. It is also a strong base, allowing it to act as a nucleophile in nucleophilic substitution reactions. In addition, it can act as an oxidizing agent, reducing agents, and hydrogen acceptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory and anti-allergic properties. In addition, it has been shown to have analgesic, anti-convulsant, and anti-depressant effects.

Advantages and Limitations for Lab Experiments

2-(3-chlorophenyl)-1,3-thiazol-4-amine has several advantages and limitations when used in laboratory experiments. One advantage is its low cost and ease of synthesis. It is also highly soluble in water, ethanol, and methanol, making it easy to work with in the lab. However, it is also highly flammable, making it a potential safety hazard. In addition, it has a low boiling point and can easily decompose, making it difficult to store for long periods of time.

Future Directions

There are several potential future directions for research involving 2-(3-chlorophenyl)-1,3-thiazol-4-amine. One potential direction is to further explore its potential as a catalyst in organic synthesis. Another potential direction is to explore its potential as an intermediate in the synthesis of other compounds. Additionally, further research could be done to explore its potential as an antimicrobial agent, anti-inflammatory agent, and anti-cancer agent. Finally, further research could be done to explore its potential as an analgesic, anti-convulsant, and anti-depressant.

Synthesis Methods

2-(3-chlorophenyl)-1,3-thiazol-4-amine can be synthesized through a variety of methods. One method involves the reaction of 3-chloroaniline and thiourea in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a yellowish-green liquid which is then cooled and crystallized to yield the desired product. Another method involves the reaction of 3-chloroaniline and thioglycolic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a white crystalline solid which is then filtered and recrystallized to yield the desired product.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-chlorophenyl)-1,3-thiazol-4-amine involves the reaction of 3-chloroaniline with carbon disulfide and sodium hydroxide to form 2-(3-chlorophenyl)-1,3-thiazolidine-4-one, which is then reacted with hydrazine hydrate to form the final product.", "Starting Materials": ["3-chloroaniline", "carbon disulfide", "sodium hydroxide", "hydrazine hydrate"], "Reaction": ["Step 1: Dissolve 3-chloroaniline in a mixture of carbon disulfide and sodium hydroxide.", "Step 2: Heat the mixture under reflux for several hours to form 2-(3-chlorophenyl)-1,3-thiazolidine-4-one.", "Step 3: Add hydrazine hydrate to the reaction mixture and heat under reflux for several hours.", "Step 4: Cool the reaction mixture and filter the solid product.", "Step 5: Wash the solid product with water and dry it to obtain 2-(3-chlorophenyl)-1,3-thiazol-4-amine." ] }

1353856-02-6

Molecular Formula

C9H7ClN2S

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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